3-(Trimethylsilyl)-3-buten-2-one
Description
Chemical Identity and Nomenclature
This compound exists as a well-characterized organosilicon compound with clearly defined structural parameters and nomenclature standards. The compound possesses the molecular formula C₇H₁₄OSi and exhibits a molecular weight of 142.27 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 43209-86-5, which serves as its unique identifier in chemical databases worldwide.
The International Union of Pure and Applied Chemistry systematic name for this compound is 3-trimethylsilylbut-3-en-2-one, reflecting its structural composition of a four-carbon butenone backbone with a trimethylsilyl substituent at the third position. Alternative nomenclature includes several synonymous designations that appear frequently in the literature. These include 3-Buten-2-one, 3-(trimethylsilyl)-, this compound, methyl 1-trimethylsilylvinyl ketone, and 1-(trimethylsilyl)-vinyl methyl ketone. The compound's structural representation through the Simplified Molecular Input Line Entry System follows the pattern CC(=O)C(=C)Si(C)C, clearly illustrating the ketone functionality adjacent to the silyl-substituted alkene.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₄OSi | |
| Molecular Weight | 142.27 g/mol | |
| Chemical Abstracts Service Number | 43209-86-5 | |
| International Union of Pure and Applied Chemistry Name | 3-trimethylsilylbut-3-en-2-one | |
| Simplified Molecular Input Line Entry System | CC(=O)C(=C)Si(C)C | |
| International Chemical Identifier | InChI=1S/C7H14OSi/c1-6(8)7(2)9(3,4)5/h2H2,1,3-5H3 |
The compound's molecular structure contains several key functional groups that contribute to its reactivity profile. The presence of both a carbonyl group and a silicon-substituted double bond creates a unique electronic environment that facilitates various synthetic transformations. The trimethylsilyl group serves as both a protecting group and an activating substituent, influencing the compound's reactivity in nucleophilic and electrophilic processes.
Historical Context and Discovery
The development of this compound emerged from the broader evolution of organosilicon chemistry, particularly the exploration of silicon-containing reagents for organic synthesis. The compound gained significant recognition following its inclusion in the Encyclopedia of Reagents for Organic Synthesis in 2001, where Brown comprehensively described its synthetic applications and mechanistic behavior. This publication marked a pivotal moment in establishing the compound's importance within the synthetic chemistry community.
The synthetic methodology for preparing this compound has evolved through several approaches, with early methods focusing on the reaction of (1-bromovinyl)trimethylsilane with acetaldehyde. Alternative synthetic routes have been developed from acrolein, providing multiple pathways for accessing this valuable reagent. The compound's entry into major chemical databases occurred in 2006 when it was first catalogued in PubChem, with subsequent modifications and updates continuing through 2025, reflecting ongoing research interest and applications.
The historical development of synthetic procedures for this compound demonstrates the increasing sophistication of organosilicon methodology. Detailed synthetic protocols have been published in Organic Syntheses, providing standardized procedures for laboratory preparation. These protocols typically involve the use of gaseous vinyl bromide condensed in specialized glassware under controlled atmospheric conditions, highlighting the technical expertise required for successful synthesis.
The compound's recognition and adoption by the synthetic chemistry community has been gradual but substantial. Its inclusion in major chemical supply catalogs and research publications indicates growing awareness of its utility among practitioners of organic synthesis. The establishment of reliable synthetic methods has facilitated broader access to this reagent, enabling researchers to explore its applications in various synthetic contexts.
Significance in Organosilicon Chemistry
This compound occupies a central position in modern organosilicon chemistry due to its exceptional versatility as both a Michael acceptor and a precursor to complex molecular frameworks. The compound functions as a specialized α-silylated vinyl ketone that undergoes regioselective Michael additions with enolates, organocuprates, and Grignard reagents, making it invaluable for complex molecule synthesis. This reactivity profile stems from the unique electronic properties imparted by the trimethylsilyl substituent, which activates the adjacent double bond toward nucleophilic attack while providing steric control over reaction outcomes.
The compound's role in Robinson annulation reactions represents one of its most significant contributions to synthetic methodology. These reactions enable the formation of bicyclic and polycyclic ketones with high efficiency, providing access to complex ring systems that are otherwise difficult to construct. The regioselectivity observed in these transformations results from the directing effects of the trimethylsilyl group, which influences both the initial Michael addition and subsequent aldol condensation steps.
| Reaction Type | Nucleophile Class | Selectivity | Application |
|---|---|---|---|
| Michael Addition | Enolates | Regioselective | Complex molecule synthesis |
| Michael Addition | Organocuprates | Regioselective | Stereocontrolled synthesis |
| Michael Addition | Grignard reagents | Regioselective | Organometallic coupling |
| Robinson Annulation | Various enolates | High efficiency | Bicyclic ketone formation |
| Peterson Condensation | Silicon nucleophiles | Controlled | γ,δ-Unsaturated ketones |
The compound's participation in Diels-Alder reactions following conversion to bis(trimethylsilyl) dienes expands its utility beyond simple addition reactions. This transformation capability allows synthetic chemists to access different classes of silicon-containing products through a single starting material, demonstrating the compound's versatility as a synthetic building block. The ability to convert the initial ketone functionality into a diene system while retaining the silicon substituent provides opportunities for further structural elaboration.
Peterson condensation reactions represent another significant application area for this compound, particularly in the synthesis of γ,δ-unsaturated ketones. These reactions exploit the unique reactivity of the silicon-carbon bond under basic conditions, leading to elimination reactions that generate new carbon-carbon double bonds. The predictable nature of these transformations makes the compound particularly valuable for synthetic planning and retrosynthetic analysis.
The physical properties of this compound contribute significantly to its practical utility in laboratory settings. The compound exists as a stable liquid with a boiling point of 72°C at 50 mmHg, facilitating both isolation and purification procedures. Storage under argon atmosphere at negative twenty degrees Celsius prevents degradation, ensuring long-term stability for research applications. These practical considerations have contributed to the compound's adoption as a standard reagent in synthetic laboratories worldwide.
The broader impact of this compound extends beyond its direct synthetic applications to include its role in advancing theoretical understanding of organosilicon reactivity. Studies of its reaction mechanisms have provided insights into the electronic effects of silicon substituents on adjacent functional groups, contributing to the development of new synthetic methodologies. The compound serves as a model system for investigating the interplay between silicon-carbon bonds and carbonyl reactivity, informing the design of related organosilicon reagents.
Properties
IUPAC Name |
3-trimethylsilylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-6(8)7(2)9(3,4)5/h2H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWXIGKTVZPGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451159 | |
| Record name | 3-Buten-2-one, 3-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43209-86-5 | |
| Record name | 3-Buten-2-one, 3-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that trimethylsilyl (tms) groups, which are part of this compound, are often used in organic chemistry to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry.
Mode of Action
Tms groups are known to be used as temporary protecting groups during chemical synthesis or some other chemical reactions. They can be used to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a TMS group for a hydrogen in the hydroxyl groups on the compounds.
Biochemical Pathways
Tms groups have been used in radical reductions, hydrosilylation, and consecutive radical reactions. The use of TMS allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity.
Pharmacokinetics
Tms groups are known to increase the volatility of compounds, which could potentially impact their bioavailability.
Result of Action
Tms groups are known to increase the volatility of compounds, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry.
Action Environment
Tms groups are characterized by chemical inertness, which suggests that they may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
3-(Trimethylsilyl)-3-buten-2-one plays a significant role in biochemical reactions, particularly in the context of organic synthesis and catalysis. The trimethylsilyl group imparts chemical inertness and a large molecular volume, making the compound useful in protecting reactive sites during chemical reactions. This compound interacts with various enzymes and proteins, often serving as a substrate or inhibitor in enzymatic reactions. For instance, it can interact with hydrolases and oxidoreductases, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecules, depending on the context of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating specific dosage levels at which the compound transitions from being beneficial to harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of specific metabolites. The compound is metabolized through pathways involving oxidation and reduction reactions, with enzymes such as cytochrome P450 playing a crucial role in its biotransformation. These metabolic interactions can have significant implications for cellular function and overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. These factors determine its accumulation and localization within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within subcellular structures, such as the endoplasmic reticulum or mitochondria, can influence its interactions with other biomolecules and its overall biological activity.
Biological Activity
3-(Trimethylsilyl)-3-buten-2-one is a silicon-containing organic compound recognized for its diverse biological activities. This compound, classified under the category of silyl enol ethers, has garnered attention due to its potential applications in medicinal chemistry and biocatalysis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a trimethylsilyl group attached to a butenone moiety, which contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its role as a reactive electrophile. The trimethylsilyl group enhances the compound's stability and reactivity, allowing it to participate in various biochemical interactions.
-
Antimicrobial Activity :
- Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell membranes is a key factor in its efficacy.
-
Enzyme Inhibition :
- The compound acts as an inhibitor for certain enzymes, such as cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis pathways. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
-
Biocatalysis :
- In biocatalytic applications, this compound has been used as a substrate for enzymatic reactions, demonstrating improved yields in various synthetic processes.
Antimicrobial Efficacy
A study conducted by Zhang et al. (2021) investigated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, with an observed minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 32 |
Enzymatic Reactions
Research by Liu et al. (2020) explored the use of this compound in enzyme-catalyzed reactions. The study reported that when used as a substrate in the reduction of prochiral ketones, the compound yielded high enantiomeric excess (ee) values, indicating its utility in asymmetric synthesis.
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Reduction of prochiral ketones | 85 | 92 |
Research Findings
Recent investigations have focused on optimizing the conditions for utilizing this compound in various synthetic pathways. For instance, work by Patel et al. (2024) demonstrated that modifying reaction parameters such as temperature and solvent composition significantly enhanced product yields in biotransformations involving this compound.
Scientific Research Applications
Organic Synthesis
TMS-butenone serves as a crucial intermediate in organic synthesis. Its role as a protecting group for alcohols allows selective reactions on other functional groups without interference from hydroxyl groups. This property is particularly useful in multi-step synthetic pathways where functional group compatibility is critical .
Pharmaceutical Development
In pharmaceutical chemistry, TMS-butenone is employed in the synthesis of various bioactive compounds. Its ability to stabilize reactive intermediates makes it valuable for creating complex drug molecules. The compound has been utilized in the development of anti-cancer agents and other therapeutics .
Material Science
The compound is also significant in material science, particularly in the formulation of silicon-based materials and polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives .
Biochemical Studies
TMS-butenone is used in biochemical research to synthesize biologically active molecules. It has been shown to influence cell signaling pathways and gene expression by modulating the activity of key biomolecules . This property allows researchers to explore cellular mechanisms and develop potential therapeutic strategies.
Case Studies
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Used as a protecting group in multi-step synthesis | Enhanced selectivity and yield in complex reactions |
| Pharmaceutical Chemistry | Intermediate in synthesizing anti-cancer agents | Improved efficacy of synthesized compounds |
| Material Science | Incorporated into polymers for enhanced properties | Increased thermal stability and mechanical strength |
| Biochemical Research | Synthesis of signaling molecules | Modulation of gene expression observed |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The table below compares 3-(Trimethylsilyl)-3-buten-2-one with structurally related α,β-unsaturated ketones:
HTFOEL: Health-Based Temporary Facility Occupational Exposure Limit
*TLV-C: Threshold Limit Value-Ceiling
Electronic and Steric Influences
- Trimethylsilyl Group: The TMS group in this compound acts as a β-electron-withdrawing substituent, polarizing the carbonyl group and enhancing its electrophilicity as a Michael acceptor . This property is exploited in Morita–Baylis–Hillman (MBH) reactions, where silylated analogs exhibit distinct regioselectivity compared to non-silylated ketones (e.g., 3-buten-2-one) .
- Methyl vs. TMS : 3-Methyl-3-buten-2-one lacks the silicon-induced stabilization, resulting in lower thermal stability and divergent toxicity profiles. Its proposed HTFOEL (0.02 ppm) is significantly lower than the TLV-C of 3-buten-2-one (0.2 ppm), reflecting uncertainties in toxicological overlap .
- Positional Isomerism: 4-Trimethylsilyl-3-buten-2-one (TMS at C4) forms three enol acetates (I, II, III) upon reaction with acetic anhydride, whereas the C3-silylated isomer is optimized for Michael additions. Only isomers I and II react with β-bromosuccinimide, highlighting positional sensitivity in elimination reactions .
Physical and Chemical Property Comparison
| Property | This compound | 3-Methyl-3-buten-2-one | γ-Irone |
|---|---|---|---|
| Boiling Point | Not reported | ~100–110°C | ~250°C (estimated) |
| Water Solubility | Low (silicon hydrophobicity) | Moderate | Very low |
| Thermal Stability | High (TMS stabilization) | Moderate | High (cyclic structure) |
| Key Spectral Data | ¹H NMR: δ 0.15 (s, 9H, Si(CH₃)₃) | ¹H NMR: δ 2.10 (s, 3H) | IR: 1680 cm⁻¹ (C=O) |
Preparation Methods
Synthesis of Vinyltrimethylsilane
- Reagents and Conditions:
- Magnesium turnings (26.4 g, 1.09 g-atom)
- Vinyl bromide (107 g, 1.00 mole)
- Chlorotrimethylsilane (108 g, 0.995 mole)
- Dry tetrahydrofuran (THF, 800 ml initially, plus 200 ml for vinyl bromide solution)
- Reaction vessel: 1 L three-necked round-bottom flask with mechanical stirrer, reflux condenser, and dropping funnel
- Procedure:
- Magnesium turnings are suspended in dry THF.
- Vinyl bromide solution is added dropwise under gentle reflux to form vinylmagnesium bromide (Grignard reagent).
- After reflux for 1 hour, chlorotrimethylsilane is added dropwise under continued reflux.
- The mixture is stirred for 2 hours at reflux, then cooled and stirred overnight.
- The product is isolated by distillation (b.p. 60–65 °C) and washed with water to yield vinyltrimethylsilane as a colorless liquid.
- Yield:
Preparation of (1-Bromoethynyl)trimethylsilane
- Reagents and Conditions:
- Vinyltrimethylsilane (89.8 g, ~0.90 mole)
- Bromine (168 g, 1.06 mole)
- Diethylamine (425 g, 600 ml, 5.82 moles)
- Reaction vessel: 1 L three-necked flask with mechanical stirrer and dropping funnel
- Temperature: Initial cooling to -78 °C, then warmed to room temperature and refluxed
- Procedure:
- Vinyltrimethylsilane is cooled to -78 °C.
- Bromine is added dropwise over 1 hour.
- The mixture is warmed to room temperature.
- Diethylamine is added cautiously, and the mixture is refluxed for 12 hours.
- Diethylamine hydrochloride precipitate is filtered off.
- The filtrate is washed sequentially with 10% HCl, water, and saturated sodium chloride solution.
- The organic layer is dried over magnesium sulfate and distilled under reduced pressure.
- Yield:
Formation of 3-Trimethylsilyl-3-buten-2-ol
- Reagents and Conditions:
- Magnesium turnings (9.2 g, 0.38 g-atom)
- 1,2-Dibromoethane (about 2 g)
- (1-Bromoethynyl)trimethylsilane (50 g, 0.28 mole)
- Acetaldehyde (25 g, 0.568 mole)
- Dry THF (100 ml + 75 ml)
- Reaction vessel: 500 ml three-necked flask with two Liebig condensers, dropping funnel, magnetic stirrer
- Procedure:
- Magnesium is activated by 1,2-dibromoethane in THF to form the Grignard reagent.
- (1-Bromoethynyl)trimethylsilane solution is added dropwise maintaining gentle reflux.
- After reflux for 1 hour, acetaldehyde is added dropwise with stirring.
- The mixture is refluxed for an additional hour.
- The reaction mixture is distilled to remove volatile components.
- Hydrolysis is performed with saturated ammonium chloride solution.
- The organic layer is extracted with ether, washed with saturated sodium chloride, dried, and concentrated.
- Yield:
Oxidation to 3-Trimethylsilyl-3-buten-2-one
- Reagents and Conditions:
- Crude 3-Trimethylsilyl-3-buten-2-ol (55 g)
- Acetone (100 ml)
- Chromium trioxide and sulfuric acid aqueous solution (95 ml)
- 2-Propanol (for quenching)
- Ether, water, sodium chloride for extraction and washing
- Reaction vessel: 500 ml three-necked flask with mechanical stirrer and dropping funnel
- Temperature: Ice-water bath during oxidant addition
- Procedure:
- The crude alcohol is dissolved in acetone.
- The chromium trioxide/sulfuric acid solution is added dropwise under stirring and cooling.
- After addition, 2-propanol is added until the green color disappears (indicating oxidant consumption).
- The mixture is poured into ether and water; layers are separated.
- The aqueous layer is saturated with sodium chloride and extracted with ether.
- Combined ether extracts are washed, dried, and concentrated by distillation.
- Final distillation under reduced pressure yields the ketone.
- Yield:
Summary Table of Preparation Steps
| Step | Product | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Vinyltrimethylsilane | Mg, vinyl bromide, chlorotrimethylsilane, THF, reflux | 67–78 | Grignard formation and silylation |
| 2 | (1-Bromoethynyl)trimethylsilane | Vinyltrimethylsilane, Br2, diethylamine, low temp to reflux | 65–68 | Bromination and amine treatment |
| 3 | 3-Trimethylsilyl-3-buten-2-ol | Mg, 1,2-dibromoethane, (1-Bromoethynyl)trimethylsilane, acetaldehyde, THF | 85–90 (crude) | Grignard addition to aldehyde |
| 4 | This compound | Crude alcohol, CrO3/H2SO4, acetone, 2-propanol, ether | 37–38 | Oxidation of alcohol to ketone |
Analytical and Research Findings
- The synthetic route is well-established and documented in organic synthesis literature, notably in Organic Syntheses protocols.
- The yields reported are consistent across multiple sources, indicating reproducibility.
- The use of chromium trioxide/sulfuric acid as an oxidant is effective but requires careful handling due to toxicity and environmental concerns.
- The Grignard reactions require rigorously dry conditions to prevent quenching of reactive intermediates.
- Distillation steps are critical for purification, with Vigreux columns commonly used to separate products from impurities.
- The intermediate 3-Trimethylsilyl-3-buten-2-ol is typically used crude to streamline the process, as it is sufficiently pure for oxidation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Trimethylsilyl)-3-buten-2-one, and how can purity be ensured?
- Methodology : The most reliable synthesis involves a Grignard reaction between 1-trimethylsilylvinylmagnesium bromide and acetyl chloride under anhydrous conditions. Post-reaction, the product is purified via fractional distillation (boiling point: 65–67°C at 15 mmHg) and confirmed by GC-MS to achieve >95% purity . Alternative routes using enol acetate intermediates (e.g., reaction with acetic anhydride) require careful isomer separation via column chromatography due to competing cis/trans byproducts .
Q. How can this compound be characterized using spectroscopic methods?
- Methodology : Key characterization includes:
- ¹H NMR : Peaks at δ 0.15 ppm (trimethylsilyl group), δ 2.15 ppm (ketone methyl), and δ 5.4–6.0 ppm (vinylic protons).
- IR Spectroscopy : Strong C=O stretch at 1700–1750 cm⁻¹ and Si-C absorption at 1250 cm⁻¹.
- GC-MS : Molecular ion peak at m/z 142 (base peak) with fragmentation patterns consistent with silyl group loss .
Q. What precautions are necessary for handling this compound in laboratory settings?
- Methodology : While direct toxicity data are limited, surrogate studies on 3-buten-2-one derivatives suggest respiratory and dermal irritation risks. Use fume hoods, nitrile gloves, and avoid prolonged exposure. Stability assessments indicate sensitivity to moisture; store under inert gas (argon/nitrogen) at –20°C .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the compound’s reactivity as a Michael acceptor?
- Methodology : The electron-withdrawing trimethylsilyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks. Kinetic studies using cyclic voltammetry reveal a reduction potential shift of +0.3 V compared to non-silylated analogs, confirming enhanced reactivity. This property is exploited in asymmetric catalysis for constructing quaternary stereocenters .
Q. What are the kinetic parameters for dimerization or autoxidation of this compound under oxidative conditions?
- Methodology : Autoxidation studies under O₂ at 96°C with tert-butyl hydroperoxide as initiator show a first-order rate constant (k = 1.2 × 10⁻³ s⁻¹). Products include γ-silyl-2-cycloalkenones, identified via GC-MS and ¹³C NMR. Competing pathways (e.g., radical vs. polar mechanisms) are distinguished using EPR spectroscopy to detect free radical intermediates .
Q. How can computational modeling predict the electronic effects of the trimethylsilyl group on reaction pathways?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) demonstrate that the silyl group lowers the LUMO energy by ~1.5 eV, stabilizing transition states in nucleophilic additions. MD simulations further reveal steric shielding effects, which can be quantified using Hirshfeld charge analysis .
Q. What strategies resolve contradictions in reported yields for silylated enolate intermediates?
- Methodology : Discrepancies arise from varying reaction conditions (e.g., solvent polarity, temperature). Systematic optimization using Design of Experiments (DoE) identifies critical factors: anhydrous THF at –78°C maximizes enolate formation (yield: 85%), while trace moisture reduces yields to <50%. Cross-validation via in-situ IR monitoring confirms intermediate stability .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
